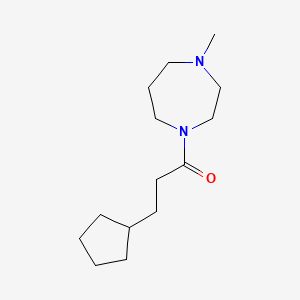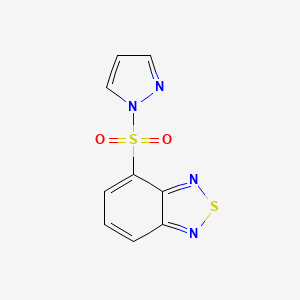
methyl N-(3,4-dimethoxybenzoyl)tyrosinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-(3,4-dimethoxybenzoyl)tyrosinate, also known as MDPV, is a synthetic cathinone that has been a subject of interest for scientific research. The compound is a potent psychostimulant that has been used in various research applications.
作用機序
Methyl N-(3,4-dimethoxybenzoyl)tyrosinate acts as a reuptake inhibitor of dopamine and norepinephrine by binding to the DAT and NET, respectively. This leads to an increase in extracellular dopamine and norepinephrine levels, resulting in the stimulation of the CNS. methyl N-(3,4-dimethoxybenzoyl)tyrosinate has also been shown to have an affinity for the serotonin transporter (SERT), which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
methyl N-(3,4-dimethoxybenzoyl)tyrosinate has been shown to have potent psychostimulant effects, including increased locomotor activity, hyperthermia, and increased heart rate and blood pressure. The compound has also been shown to induce reward-related behaviors in animal models, indicating its potential for addiction. methyl N-(3,4-dimethoxybenzoyl)tyrosinate has been shown to have a high potential for abuse and dependence, similar to other psychostimulants such as cocaine and amphetamines.
実験室実験の利点と制限
Methyl N-(3,4-dimethoxybenzoyl)tyrosinate has several advantages for use in scientific research, including its potency, selectivity for DAT and NET, and ability to induce reward-related behaviors. However, the compound also has several limitations, including its potential for abuse and dependence, which may limit its use in human studies. Additionally, the synthesis of methyl N-(3,4-dimethoxybenzoyl)tyrosinate requires specialized equipment and expertise, which may limit its availability for research purposes.
将来の方向性
Future research on methyl N-(3,4-dimethoxybenzoyl)tyrosinate may focus on understanding its mechanism of action and potential therapeutic applications. The compound's high affinity for DAT and NET makes it a potential candidate for the treatment of attention deficit hyperactivity disorder (ADHD) and other CNS disorders. Additionally, further research on methyl N-(3,4-dimethoxybenzoyl)tyrosinate's potential for addiction and dependence may inform the development of interventions and treatments for substance use disorders.
Conclusion:
methyl N-(3,4-dimethoxybenzoyl)tyrosinate is a synthetic cathinone that has been a subject of interest for scientific research. The compound has been used in various research applications, including studies on the CNS and addiction. methyl N-(3,4-dimethoxybenzoyl)tyrosinate acts as a reuptake inhibitor of dopamine and norepinephrine, leading to its potent psychostimulant effects. The compound has several advantages for use in scientific research, including its potency and selectivity for DAT and NET. However, its potential for abuse and dependence may limit its use in human studies. Future research on methyl N-(3,4-dimethoxybenzoyl)tyrosinate may focus on understanding its mechanism of action and potential therapeutic applications.
合成法
Methyl N-(3,4-dimethoxybenzoyl)tyrosinate is synthesized from the precursor compound, 3,4-methylenedioxyphenyl-2-propanone (MDP2P). The synthesis involves the reduction of MDP2P using sodium borohydride and subsequent reaction with 3,4-dimethoxybenzoyl chloride to form methyl N-(3,4-dimethoxybenzoyl)tyrosinate. The purity of the synthesized compound is determined using various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
Methyl N-(3,4-dimethoxybenzoyl)tyrosinate has been used in various scientific research applications, including studies on the central nervous system (CNS) and addiction. The compound has been shown to have a high affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET), leading to increased dopamine and norepinephrine levels in the brain. methyl N-(3,4-dimethoxybenzoyl)tyrosinate has also been used in animal models to study the effects of psychostimulants on behavior, cognition, and neurochemistry.
特性
IUPAC Name |
methyl 2-[(3,4-dimethoxybenzoyl)amino]-3-(4-hydroxyphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6/c1-24-16-9-6-13(11-17(16)25-2)18(22)20-15(19(23)26-3)10-12-4-7-14(21)8-5-12/h4-9,11,15,21H,10H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLVEPNULSXKBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rel-(1R,3S)-3-amino-N-{[4-(4-methylphenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}cyclohexanecarboxamide hydrochloride](/img/structure/B5311023.png)
![7-(2,5-dimethylphenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5311028.png)
![7-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5311035.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3,4-dichlorobenzyl)piperazine](/img/structure/B5311040.png)
![2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(3-methyl-1H-indol-2-yl)methyl]acetamide](/img/structure/B5311047.png)
![(3aR*,6S*,7R*,7aS*)-7-{[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]carbonyl}-2-methyl-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5311056.png)
![4-(cyclopropylmethyl)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5311068.png)
![1-[(dimethylamino)sulfonyl]-N-[4-(4-pyridinylmethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5311073.png)


![5-{[1-(2,6-difluorobenzyl)-4-piperidinyl]methyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5311095.png)
![N-(2-methoxy-5-{[(3-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5311126.png)
![4-(4-ethoxyphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5311140.png)
![5-ethyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5311146.png)